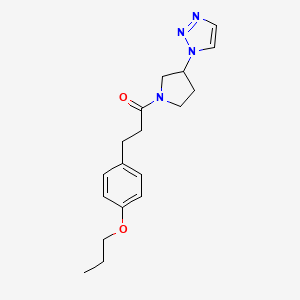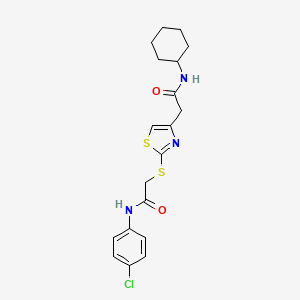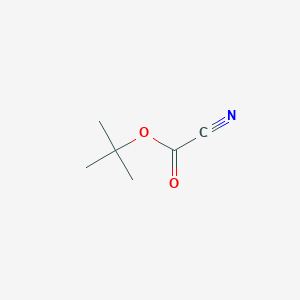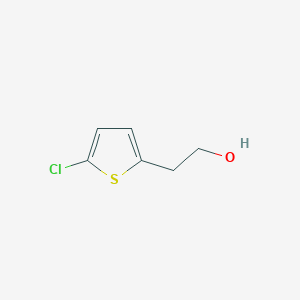
2-(5-Chloro-2-thienyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-thienyl)ethanol is a chemical compound that belongs to the family of thienyl compounds. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-2-thienyl)ethanol is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various signaling pathways. For instance, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-Chloro-2-thienyl)ethanol in lab experiments is its potential therapeutic properties. This compound has been found to possess anti-inflammatory, analgesic, and anti-cancer activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 2-(5-Chloro-2-thienyl)ethanol. One of the potential areas of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Furthermore, the anti-cancer properties of this compound need to be further explored to determine its efficacy in different types of cancer. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its suitability for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and anti-cancer activities and has been shown to inhibit the NF-κB and PI3K/Akt/mTOR signaling pathways. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets. Additionally, the development of novel drug formulations and evaluation of safety and toxicity are crucial for its clinical use.
Métodos De Síntesis
The synthesis of 2-(5-Chloro-2-thienyl)ethanol can be achieved through various methods. One of the most common methods is the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thiophenecarbonyl chloride. This intermediate is then reacted with ethylene oxide in the presence of a base to form this compound. Another method involves the reaction of 2-thiophenecarboxaldehyde with ethylene oxide in the presence of a base to form the desired compound.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-thienyl)ethanol has been studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. In a study conducted by Wu et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis. Another study by Zhang et al. demonstrated the anti-inflammatory properties of this compound by inhibiting the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPYIDHZXPSZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)
![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)
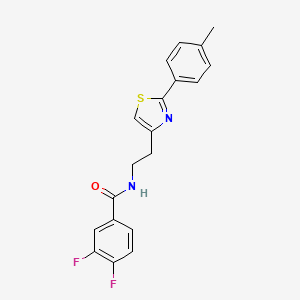
![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)
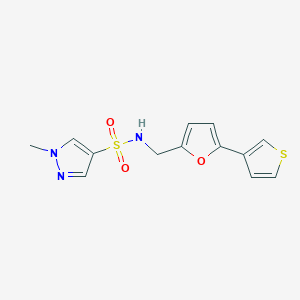
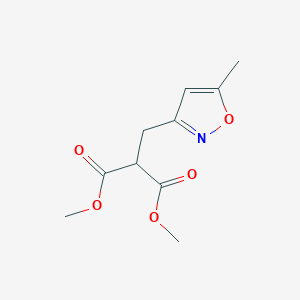
amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)
